1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone backbone with an amino and methylthio substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino and methylthio groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the phenyl ring .
Scientific Research Applications
1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
- 1-(3-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one
- 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one
- 1-(3-Amino-4-(methylthio)phenyl)-3-iodopropan-1-one
Uniqueness: 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one is unique due to the specific combination of functional groups and the position of the bromine atom.
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(3-amino-4-methylsulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
KMPXKVRILFDFHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)CCBr)N |
Origin of Product |
United States |
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